
Isododecane
Übersicht
Beschreibung
Isododecane is a synthetic hydrocarbon ingredient used as a solvent . It enhances the spreadability of products and has a weightless feel on skin . It is commonly found in many different types of beauty products, including moisturizers, makeup, and hair care products . It helps retain moisture, breaks down easily for smooth application, spreads easily on the skin without leaving a thick or greasy residue, and helps create a “matte” finish for lipstick, cheek color, and foundation .
Synthesis Analysis
Isododecane has long been made via petroleum resources but with increasing awareness, the industry is rapidly moving towards making plant-based and natural isododecane. This is achieved by converting starch and sugar residues and forestry waste into isobutene .
Molecular Structure Analysis
Isododecane is a synthetic aliphatic hydrocarbon with a branched structure . It is a branched chain of twelve carbons and twenty-six hydrocarbons . The molecular formula of Isododecane is C12H26 .
Chemical Reactions Analysis
Isododecane is an important component in developing surrogate fuel mixtures for conventional and alternative jet fuels . A compact mechanism for iso-dodecane has been developed and validated against available experimental data over a wide range of pressures and equivalence ratios .
Physical And Chemical Properties Analysis
Isododecane is a clear, colorless, volatile, and odorless liquid . It provides a light, non-oily feel with little residue and excellent solvency . The physical properties of Isododecane include a molecular weight of 170.34, boiling point of 177℃, density at 15℃ of 0.750 g/cm3, molten viscosity of 1.35 mm2/s, latent heat of evaporation of 272 J/g, specific heat at 20℃ of 2.1935 J/g℃, and flash point of 48℃ .
Wissenschaftliche Forschungsanwendungen
Thermophysical Property Research
2-Methylundecane is used in the study of thermophysical properties. The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 2-Methylundecane . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Chemical Research Supplies
2-Methylundecane is available for purchase from chemical supply companies like Sigma-Aldrich and is used in various scientific research applications . It’s often used in laboratory settings for experiments that require a compound with its specific properties .
Synthesis of Biologically Active Molecules
This compound is used in the synthesis of biologically active molecules such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. These applications are crucial in the development of new drugs and treatments for various diseases.
Study of Enzymes, Proteins, and Biomolecules
1-Iodo-2-methylundecane, a derivative of 2-Methylundecane, is used in the study of the structure and function of enzymes, proteins, and other biomolecules. This helps in understanding the fundamental processes of life and can lead to significant breakthroughs in biology and medicine.
Wirkmechanismus
. Despite extensive searches, specific information about the mechanism of action of 2-Methylundecane is not readily available. However, we can discuss some general aspects based on its chemical properties and general knowledge of similar compounds.
Pharmacokinetics
Based on its chemical structure, we can infer that it is likely to be lipophilic and could distribute widely in the body, particularly in fatty tissues
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 2-Methylundecane. For instance, its volatility could increase with temperature, potentially affecting its distribution and action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJOHISYCKPIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873241 | |
| Record name | 2-Methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylundecane | |
CAS RN |
7045-71-8, 31807-55-3 | |
| Record name | 2-Methylundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7045-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007045718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031807553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isododecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methylundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLUNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H40FL8477B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [, , , ] Isododecane (also known as 2,2,4,6,6-Pentamethylheptane) has a molecular formula of C12H26 and a molecular weight of 170.34 g/mol.
A: [] Yes, Isododecane is an effective solvent for certain organogelators, like butane 1,2,3,4-tetracarboxamides. The rheological properties of the resulting gels are influenced by factors such as the organogelator's chemical structure, concentration, and applied shear forces.
A: [] While not a catalyst itself, Isododecane is frequently used as a solvent in reactions involving catalysts. For example, in a study exploring the catalytic conversion of prenol to isoprene, Isododecane demonstrated high selectivity for isoprene production when paired with a molybdenum complex catalyst (Molyvan L).
A: [] There is limited information available within these research papers regarding the use of computational chemistry and modeling techniques specifically for Isododecane.
A: [, , ] The branched structure of Isododecane contributes to its superior collecting ability in coal flotation compared to linear alkanes like dodecane. This difference arises from the higher contact angle and wetting heat Isododecane exhibits with coal, enhancing its ability to render the coal surface hydrophobic.
A: [, ] The provided research papers primarily discuss Isododecane as a solvent and do not delve into specific details regarding its stability under various conditions or formulation strategies for improved stability, solubility, or bioavailability.
A: [] The provided research papers do not delve into the pharmacokinetics or pharmacodynamics of Isododecane, as its primary applications discussed are in fields like coal flotation and as a solvent.
A: [] The provided research papers do not discuss in vitro or in vivo efficacy studies for Isododecane, as its application is primarily as a solvent and not as a therapeutic agent.
A: [] The concept of resistance and cross-resistance is not applicable to Isododecane within the context of these research papers, as it is primarily utilized as a solvent and not as a drug or therapeutic agent.
A: [] While one study mentions potential allergic contact cheilitis related to a lipstick containing Isododecane [], the research papers primarily focus on Isododecane's industrial applications. It's crucial to consult relevant safety data sheets for comprehensive toxicological information.
A: [] Drug delivery and targeting strategies are not discussed in these papers as Isododecane's primary focus is on its use in areas like coal flotation and as a solvent, not as a component of drug delivery systems.
A: [] No information is provided in these research papers concerning biomarkers or diagnostics related to Isododecane exposure or effects.
A: [, , ] Researchers utilize various analytical techniques to investigate Isododecane's interaction with coal. These methods include contact angle measurements, wetting heat analysis, and Infrared (IR) spectroscopy. These techniques help elucidate the extent of hydrophobicity imparted by Isododecane on the coal surface.
A: [] Isododecane is an effective solvent for Di-2-ethylhexyl phosphoric acid, commonly used in extraction processes.
A: [] These research papers do not specifically focus on the validation of analytical methods for quantifying or characterizing Isododecane.
A: [] Information on quality control and assurance procedures specific to Isododecane production and application is not provided in these research papers.
A: [] The research papers do not discuss the potential immunogenicity or immunological responses elicited by Isododecane.
ANone: The interaction of Isododecane with drug transporters is not addressed in the provided research papers.
ANone: These research papers do not provide information on whether Isododecane induces or inhibits drug-metabolizing enzymes.
ANone: Limited information is available on the biocompatibility and biodegradability of Isododecane within these research papers.
A: [] Yes, the research papers explore alternatives to Isododecane in various applications. For instance, in the development of surrogate mixtures for algal-based hydrotreated renewable diesel, researchers investigated alternatives like 2-methyloctane, 2-methylnonane, and isooctane to match the physical properties of the fuel.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3423685.png)
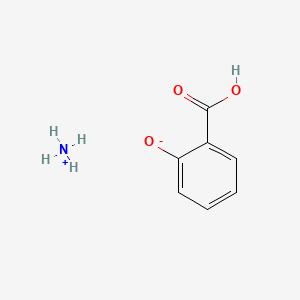

![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3423700.png)
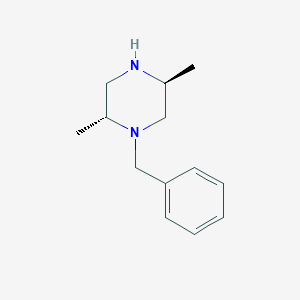
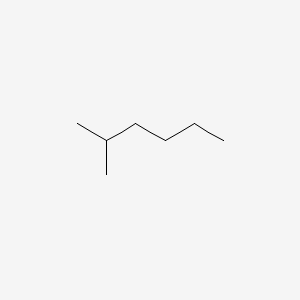



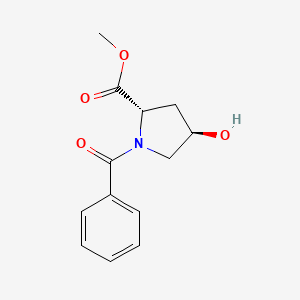
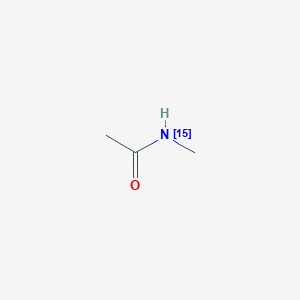
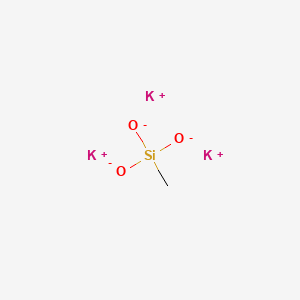
![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B3423773.png)
